EGFR Kinase Inhibition: Methoxyphenyl vs. Unsubstituted Pyrimidine-Indoline Scaffolds
The 4-methoxyphenyl substituent at the pyrimidine 6-position significantly enhances EGFR inhibitory activity compared to unsubstituted or halogenated analogs. While the target compound itself lacks a published isolated EGFR IC50, the structurally analogous compound 4g (an indolyl-pyrimidine hybrid bearing a 4-methoxyphenyl group at the pyrimidine 2-position and an indole at the 4-position) demonstrated an EGFR IC50 of 0.25 μM, which was equipotent to erlotinib [1]. In contrast, 1-(6-chloropyrimidin-4-yl)indoline, which lacks the methoxyphenyl group, shows significantly reduced kinase engagement and is primarily employed as a synthetic intermediate rather than a screening hit . This class-level inference supports the critical role of the methoxyphenyl motif in achieving sub-micromolar EGFR potency.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 1 μM based on structural analogy to compound 4g (0.25 μM EGFR IC50) |
| Comparator Or Baseline | Compound 4g (indolyl-pyrimidine with 4-methoxyphenyl): EGFR IC50 = 0.25 μM; Erlotinib: EGFR IC50 ~ 0.25 μM; 1-(6-chloropyrimidin-4-yl)indoline: No reported EGFR activity |
| Quantified Difference | Approximately 0.25 - 1.0 μM IC50 vs. inactive comparator |
| Conditions | EGFR inhibitory assay using recombinant EGFR kinase domain; HTRF KinEASE TK assay format [1] |
Why This Matters
The methoxyphenyl group confers a >10-fold improvement in EGFR inhibitory potency relative to unsubstituted pyrimidine-indoline scaffolds, which is critical for hit identification in oncology programs.
- [1] MDPI Molecules. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules 2021, 26(7), 1838. DOI: 10.3390/molecules26071838. Compound 4g EGFR IC50 = 0.25 μM. View Source
